Morpholine phosphate is a chemical compound formed by the reaction of morpholine with phosphoric acid. Its chemical formula is , indicating the presence of morpholine's amine and ether functionalities combined with phosphate groups. Morpholine itself is a heterocyclic compound characterized by a six-membered ring containing both nitrogen and oxygen, which contributes to its unique chemical properties. This compound is typically a colorless liquid with a slight odor and is known for its hygroscopic nature, meaning it can absorb moisture from the air .
Morpholine phosphate has shown potential biological activity, particularly as a phosphoramidate in medicinal chemistry. It can enhance the bioavailability of certain drugs and may serve as a prodrug that releases active pharmaceutical ingredients upon metabolic conversion. Additionally, morpholine derivatives are known to exhibit antifungal properties, making morpholine phosphate relevant in agricultural applications as well .
The synthesis of morpholine phosphate typically involves the following methods:
Morpholine phosphate finds applications across various fields:
Studies have indicated that morpholine phosphate interacts effectively with nucleophiles in organic synthesis. Its reactivity profile suggests it can facilitate various chemical transformations, particularly those involving phosphorylation, which is crucial for synthesizing nucleotides and other bioactive compounds. Furthermore, research on its interaction with biological systems suggests potential roles in drug delivery mechanisms due to its ability to modify pharmacokinetics .
Morpholine phosphate shares similarities with several other compounds that contain morpholine or phosphate groups. Below are some comparable compounds along with their unique characteristics:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Morpholine | Basic amine used widely in organic synthesis | |
| Diethylaminoethyl phosphate | Affects neurotransmitter systems; used in pharmaceuticals | |
| Triethylamine phosphate | Acts as a phase transfer catalyst; enhances reaction rates | |
| Ethanolamine phosphate | Used in agriculture; promotes plant growth |
Morpholine phosphate is unique due to its dual functionality as both an amine and a phosphorylating agent, allowing it to participate in diverse
Morpholine phosphate is a chemical compound with the molecular formula C4H12NO5P [1]. It consists of a morpholine moiety complexed with phosphoric acid, forming a salt structure [2]. The compound features both amine and ether functional groups from the morpholine component, while the phosphate group contributes to its acidic properties [1] [3]. The molecular weight of morpholine phosphate is approximately 185.12 g/mol, as determined by computational methods [1] [4].
The structural arrangement of morpholine phosphate involves a six-membered heterocyclic ring (morpholine) containing both oxygen and nitrogen atoms at positions 1 and 4 respectively, with the phosphate group attached through ionic bonding to the nitrogen atom [1] [5]. The morpholine component has a chair-like conformation, while the phosphate group consists of a phosphorus atom covalently bound to four oxygen atoms, featuring one P=O bond and three P-O bonds [1] [19].
X-ray diffraction analysis of morpholine phosphate reveals important structural information about the compound's crystalline arrangement [6]. Phosphorus, as an abundant element in this compound, exhibits a strong white line at its K-edge during X-ray absorption spectroscopy, which is comparable to the L(III) edges observed in rare earth ions [6]. The variation of the imaginary part of the anomalous dispersion of phosphorus has been found to be close to 20 anomalous electron units, confirming its structural arrangement within the crystal lattice [6].
The diffraction patterns obtained from morpholine phosphate crystals provide valuable insights into the spatial distribution of the phosphate groups and their interaction with the morpholine moiety [6]. These patterns help in determining the precise atomic positions and bond lengths within the crystal structure, essential for understanding the compound's physical and chemical behavior [5] [6].
Morpholine phosphate crystallizes in a specific space group that determines its three-dimensional arrangement [1] [5]. The unit cell parameters, which define the basic repeating unit of the crystal, include the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ) [5]. These parameters are crucial for understanding the packing arrangement of morpholine phosphate molecules within the crystal lattice [1] [5].
The bond lengths in morpholine phosphate are characteristic of its chemical composition, with C-N bonds in the morpholine ring measuring approximately 1.47 Å, C-O bonds around 1.43 Å, and P-O bonds in the phosphate group ranging from 1.5 to 1.6 Å depending on whether they are single or double bonds [1] [19]. The bond angles within the morpholine ring conform to typical values for six-membered heterocyclic compounds, while the tetrahedral arrangement around the phosphorus atom exhibits angles close to 109.5° [1] [5].
Morpholine phosphate exhibits extensive hydrogen bonding networks within its crystal structure, primarily involving O·H·O bonds [5] [16]. These hydrogen bonds play a crucial role in stabilizing the crystal lattice and influencing the compound's physical properties [5]. The phosphate group, with its multiple oxygen atoms, serves as an excellent hydrogen bond acceptor, forming bonds with hydrogen atoms from adjacent molecules [16] [19].
The quantum chemical calculations have shown that both hydrogen and phosphorus atoms in the O-H···P hydrogen bonds have partial positive charges, as expected from their electronegativities [16]. However, the electrostatic potential reveals a negative potential area on the electron density surface around phosphorus that facilitates the formation of hydrogen bonds [16]. This unique characteristic contributes to the stability of morpholine phosphate crystals and influences their solubility and melting point [5] [16].
At room temperature, morpholine phosphate typically appears as a crystalline solid [3] [4]. The pure compound is generally colorless or white, though commercial samples may have a slight yellow tint depending on purity levels [3] [15]. The crystals of morpholine phosphate have a characteristic appearance that reflects their underlying crystal structure [1] [3].
The morpholine component itself is a colorless, hygroscopic liquid with a distinctive ammonia-like or fishy odor, but when combined with phosphoric acid to form morpholine phosphate, the resulting salt takes on solid characteristics under standard conditions [10] [12]. The physical appearance of morpholine phosphate can vary slightly depending on the crystallization conditions and the presence of any impurities [3] [15].
Morpholine phosphate has a melting point of approximately -4.9°C, indicating that it becomes liquid just below room temperature [3] [11]. This relatively low melting point suggests weak intermolecular forces in the crystal lattice, likely influenced by the arrangement of hydrogen bonds [3] [5]. The boiling point of morpholine phosphate is approximately 128.9°C at standard pressure (760 mmHg) [3] [11].
These thermal transition points are important parameters for handling and processing the compound, as they define the temperature ranges where morpholine phosphate exists in different physical states [3] [11]. The relatively low melting point and moderate boiling point are consistent with the molecular weight and intermolecular forces present in morpholine phosphate [3] [5].
The flash point of morpholine phosphate is approximately 35.6°C, which is the lowest temperature at which its vapors can ignite in the presence of an ignition source [3] [15]. This relatively low flash point indicates that morpholine phosphate can form flammable vapor-air mixtures at temperatures slightly above room temperature [3] [15].
The flash point is an important safety parameter that influences the handling, storage, and transportation requirements for morpholine phosphate [3]. It falls within the range that classifies the compound as flammable under many regulatory frameworks, necessitating appropriate safety precautions during its use and storage [3] [15].
Morpholine phosphate exhibits excellent solubility in water due to its ionic nature and ability to form hydrogen bonds with water molecules [12] [15]. The morpholine component is completely miscible with water, and this hydrophilic character is retained in the phosphate salt [12] [15]. The solubility of morpholine phosphate in water is influenced by pH, with changes in acidity affecting the ionization state of both the morpholine and phosphate components [12] [14].
In addition to water, morpholine phosphate shows good solubility in polar organic solvents such as alcohols and ketones [12] [15]. However, its solubility is limited in non-polar solvents like hydrocarbons due to the ionic character of the compound [12]. The solubility profile of morpholine phosphate is particularly important for its applications in various industrial processes and chemical reactions [12] [15].
| Solvent Type | Solubility of Morpholine Phosphate | Factors Affecting Solubility |
|---|---|---|
| Water | Highly soluble | pH, temperature, ionic strength |
| Polar organic solvents | Moderately to highly soluble | Polarity of solvent, temperature |
| Non-polar solvents | Limited solubility | Temperature, presence of other solutes |
| Alkaline aqueous solutions | Restricted solubility | pH, concentration of base |
Morpholine phosphate exhibits reactivity patterns characteristic of both its morpholine and phosphate components [1] [13]. The morpholine moiety, with its secondary amine functionality, can participate in various nucleophilic reactions, while the phosphate group can engage in acid-base reactions and coordinate with metal ions [1] [13].
The reactivity of morpholine phosphate is influenced by the electron-withdrawing effect of the oxygen atom in the morpholine ring, which reduces the nucleophilicity of the nitrogen atom compared to acyclic secondary amines [10] [13]. The phosphate group, with its multiple oxygen atoms, can act as a Lewis base, donating electron pairs to form coordination complexes with metal ions [13] [17]. Additionally, morpholine phosphate can undergo hydrolysis under certain conditions, particularly at elevated temperatures or in strongly acidic or basic environments [13] [18].
Morpholine phosphate demonstrates interesting acid-base behavior due to the basic nature of the morpholine component and the acidic character of the phosphate group [14] [15]. The morpholine moiety acts as a base with a pKa value of approximately 8.36 for the free morpholine, while phosphoric acid has multiple pKa values (2.12, 7.21, and 12.32) corresponding to its three ionizable protons [10] [14].
In aqueous solutions, morpholine phosphate can establish equilibria between different protonation states, influencing the pH of the solution [12] [14]. The pH of morpholine solutions varies with concentration, with a 0.1% solution having a pH of approximately 10.0, and a 1.0% solution reaching about 10.6 [12]. This acid-base behavior makes morpholine phosphate useful in applications requiring pH control or buffering capacity [12] [14].
The acid-base interactions in aprotic organic solvents differ significantly from those in water, with morpholine phosphate forming hydrogen-bonded complexes rather than fully ionized species [14]. These interactions follow the pattern B (base) + HA (acid) ⇌ S (salt), with equilibrium constants that can be determined experimentally [14].
Morpholine phosphate exhibits notable coordination chemistry, particularly through its phosphate group, which can act as a ligand for various metal ions [17] [18]. The phosphate moiety, with its multiple oxygen atoms, can coordinate to metal centers in different binding modes, including monodentate, bidentate, and bridging arrangements [17] [18].
The coordination behavior of morpholine phosphate is influenced by factors such as the nature of the metal ion, pH, temperature, and the presence of other ligands [17]. Transition metals, in particular, form stable complexes with morpholine phosphate, often involving the oxygen atoms of the phosphate group as donor atoms [17] [18]. These coordination complexes can have applications in catalysis, material science, and as precursors for metal phosphate materials [17].
Recent studies have explored the coordination chemistry of phosphorus compounds with various transition metals, revealing new coordination topologies and types of reactivity [17]. The ability of morpholine phosphate to form coordination complexes contributes to its versatility in chemical applications and its potential use in the development of new materials [17] [18].
Morpholine phosphate demonstrates good stability under normal ambient conditions, making it suitable for various applications [1] [15]. However, its stability can be affected by factors such as temperature, pH, exposure to oxidizing or reducing agents, and the presence of catalysts [15] [18].
At elevated temperatures, morpholine phosphate may undergo thermal decomposition, potentially releasing phosphoric acid and morpholine [15]. In strongly acidic or basic environments, hydrolysis reactions can occur, affecting the integrity of the compound [14] [15]. Exposure to strong oxidizing agents may lead to oxidation of the morpholine moiety, while reducing agents might affect the phosphate group [15] [18].
Irritant